molecular formula C24H24BrN5OS B11681542 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide CAS No. 330838-41-0

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

Cat. No.: B11681542
CAS No.: 330838-41-0
M. Wt: 510.5 g/mol
InChI Key: ILIBZMIVGKODKX-VZOOWQHQSA-N
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Description

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, where a thiol group is introduced to the triazole ring.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dehalogenated compounds

    Substitution: Azides, nitriles

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

    Chemical Sensors: Its unique structure can be utilized in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and bromophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
  • 2-[[5-(4-fluorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

Uniqueness

The presence of the bromophenyl group in 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide distinguishes it from its analogs. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

330838-41-0

Molecular Formula

C24H24BrN5OS

Molecular Weight

510.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C24H24BrN5OS/c1-17(2)15-30-23(20-9-11-21(25)12-10-20)28-29-24(30)32-16-22(31)27-26-14-18(3)13-19-7-5-4-6-8-19/h4-14H,1,15-16H2,2-3H3,(H,27,31)/b18-13+,26-14+

InChI Key

ILIBZMIVGKODKX-VZOOWQHQSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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